molecular formula C22H18O7 B13810261 Dihydroxymaleic anhydride bis(hydrocinnamate) CAS No. 5837-67-2

Dihydroxymaleic anhydride bis(hydrocinnamate)

Cat. No.: B13810261
CAS No.: 5837-67-2
M. Wt: 394.4 g/mol
InChI Key: CIMLPWNHKBNSGM-UHFFFAOYSA-N
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Description

[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate is a complex organic compound with the molecular formula C22H18O7 and a molecular weight of 394.37 . This compound is known for its unique structure, which includes a furan ring substituted with phenylpropanoyloxy groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate typically involves the reaction of maleic anhydride with dihydroxy compounds, followed by esterification with phenylpropanoic acid . The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylpropanoyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

[2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate: Unique due to its specific substitution pattern on the furan ring.

    Maleic anhydride derivatives: Similar in structure but may lack the phenylpropanoyloxy groups.

    Furan derivatives: Share the furan ring but differ in the types and positions of substituents.

Uniqueness

The uniqueness of [2,5-Dioxo-4-(3-phenylpropanoyloxy)-3-furyl]3-phenylpropanoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5837-67-2

Molecular Formula

C22H18O7

Molecular Weight

394.4 g/mol

IUPAC Name

[2,5-dioxo-4-(3-phenylpropanoyloxy)furan-3-yl] 3-phenylpropanoate

InChI

InChI=1S/C22H18O7/c23-17(13-11-15-7-3-1-4-8-15)27-19-20(22(26)29-21(19)25)28-18(24)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2

InChI Key

CIMLPWNHKBNSGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=C(C(=O)OC2=O)OC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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